tert-Butyl 3-amino-2-ethoxybenzoate
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Overview
Description
tert-Butyl 3-amino-2-ethoxybenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl group, an amino group, and an ethoxy group attached to a benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-2-ethoxybenzoate typically involves the esterification of 3-amino-2-ethoxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as boron trifluoride diethyl etherate, can enhance the efficiency of the esterification process . Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
tert-Butyl 3-amino-2-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminobenzoate
- tert-Butyl 2-amino-3-ethoxybenzoate
- tert-Butyl 4-amino-2-ethoxybenzoate
Uniqueness
tert-Butyl 3-amino-2-ethoxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both the amino and ethoxy groups on the benzene ring allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-ethoxybenzoate |
InChI |
InChI=1S/C13H19NO3/c1-5-16-11-9(7-6-8-10(11)14)12(15)17-13(2,3)4/h6-8H,5,14H2,1-4H3 |
InChI Key |
IWVFSCOCQNCDOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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